Molecular Weight and Lipophilicity Differentiate N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide from Closely Related Imidazole-1-sulfonamide Isomers
N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide (MW: 203.26 g/mol) possesses a higher molecular weight and increased lipophilicity compared to the isomeric 1-sulfonamide counterpart, N,N,2,5-tetramethylimidazole-1-sulfonamide (CAS 90408-32-5; MW: 203.26 g/mol). While these two isomers share the same molecular weight, they differ fundamentally in the attachment point of the sulfonamide moiety (4-position vs. 1-position on the imidazole ring) . This regiochemical distinction alters the spatial orientation of the N,N-dimethylsulfonamide group and its hydrogen-bonding potential. In comparison to a less substituted analog, N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0; MW: 175.21 g/mol), the target compound's additional methyl groups on the imidazole ring contribute to a 16% increase in molecular weight and a predicted increase in lipophilicity . Such physicochemical differences directly influence membrane permeability, aqueous solubility, and the potential for nonspecific protein binding in biological assays.
| Evidence Dimension | Molecular Weight and Regiochemistry |
|---|---|
| Target Compound Data | MW: 203.26 g/mol; Sulfonamide at imidazole 4-position; 1,2-dimethylimidazole core |
| Comparator Or Baseline | Comparator 1 (Isomer): N,N,2,5-tetramethylimidazole-1-sulfonamide (MW: 203.26 g/mol; Sulfonamide at imidazole 1-position); Comparator 2 (Less substituted analog): N,N-dimethyl-1H-imidazole-1-sulfonamide (MW: 175.21 g/mol; Unsubstituted imidazole core) |
| Quantified Difference | MW difference vs. less substituted analog: +28.05 g/mol (+16.0% increase); Regiochemical difference: 4-sulfonamide vs. 1-sulfonamide substitution pattern |
| Conditions | Calculated molecular weights based on molecular formula; regiochemistry determined by structural assignment (SMILES: Cc1nc(S(=O)(=O)N(C)C)cn1C) |
Why This Matters
These physicochemical distinctions make N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide a more lipophilic, structurally distinct scaffold for medicinal chemistry programs, where altering the sulfonamide attachment position or degree of methylation can be used to fine-tune pharmacokinetic properties and target selectivity.
